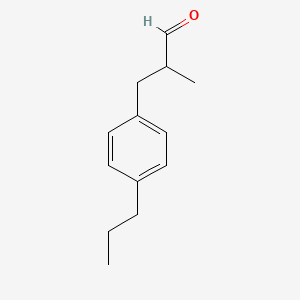![molecular formula C22H24FN3O B2804803 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415603-26-6](/img/structure/B2804803.png)
7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a quinazolinone derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes, including cell proliferation, inflammation, and neuronal degeneration. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and also the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one has various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of inflammatory mediators.
3. Neuroprotective effects: This compound has shown potential in protecting neurons from degeneration by inhibiting the activity of certain enzymes that are involved in neuronal death.
実験室実験の利点と制限
The advantages of using 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its relatively simple synthesis method.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research related to 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one, including:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new therapies for cancer, inflammation, and neurological disorders.
2. Mechanistic Studies: More research is needed to fully understand the mechanism of action of this compound and its potential targets in various cellular processes.
3. Structural Modifications: Studies are needed to explore the potential of structural modifications of this compound to improve its potency and selectivity for certain targets.
4. Combination Therapy: Studies are needed to investigate the potential of combining this compound with other therapies to enhance its therapeutic effects and reduce potential toxicity.
合成法
The synthesis of 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one involves the reaction of 7-fluoro-3-nitroquinazolin-4-one with 1-(2-methylbenzyl)-4-piperidinemethanol in the presence of a reducing agent such as iron powder. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
The potential therapeutic applications of 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one have been extensively studied in various fields of scientific research. Some of the notable applications include:
1. Cancer: This compound has shown promising results in inhibiting the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
2. Inflammation: Studies have shown that 7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one has anti-inflammatory properties and can effectively reduce inflammation in various animal models.
3. Neurological Disorders: This compound has shown potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the activity of certain enzymes that are involved in the progression of these diseases.
特性
IUPAC Name |
7-fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-4-2-3-5-18(16)14-25-10-8-17(9-11-25)13-26-15-24-21-12-19(23)6-7-20(21)22(26)27/h2-7,12,15,17H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGOEHOKEPVBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2804720.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2804722.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)



![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)